molecular formula C6F9O6Tl B12061593 Trifluoroacetic acid thallium(iii)salt

Trifluoroacetic acid thallium(iii)salt

Cat. No.: B12061593
M. Wt: 543.43 g/mol
InChI Key: PSHNNUKOUQCMSG-UHFFFAOYSA-K
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Description

Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetic acid thallium(III) salt can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically involves dissolving thallium(III) oxide in trifluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of trifluoroacetic acid thallium(III) salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetic acid thallium(III) salt is primarily used as an oxidizing agent. It can undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trifluoroacetic acid thallium(III) salt involves its role as an oxidizing agent. The compound facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. In the case of disulfide bond formation, the compound oxidizes thiol groups to form disulfide bridges, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved in these reactions are primarily the sulfur-containing amino acids in peptides and proteins .

Comparison with Similar Compounds

Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .

Properties

Molecular Formula

C6F9O6Tl

Molecular Weight

543.43 g/mol

IUPAC Name

bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3

InChI Key

PSHNNUKOUQCMSG-UHFFFAOYSA-K

Canonical SMILES

C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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